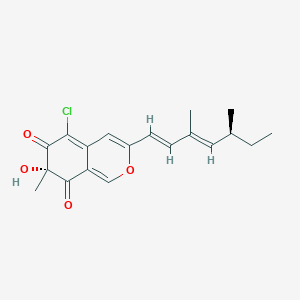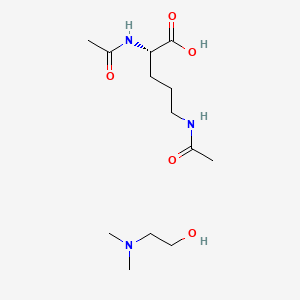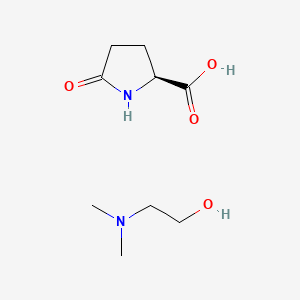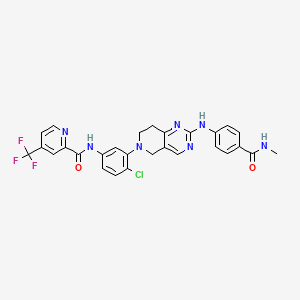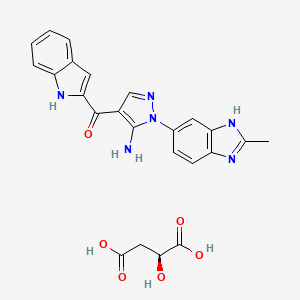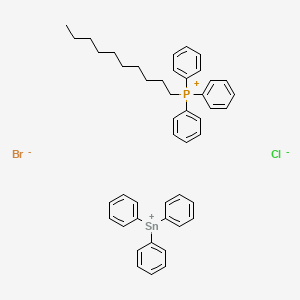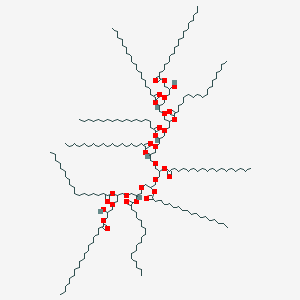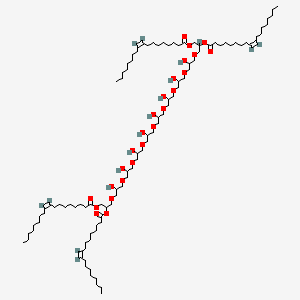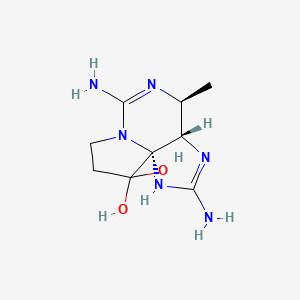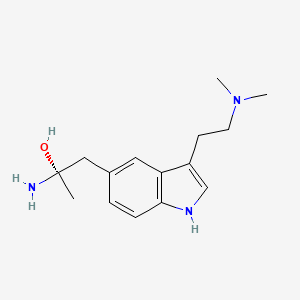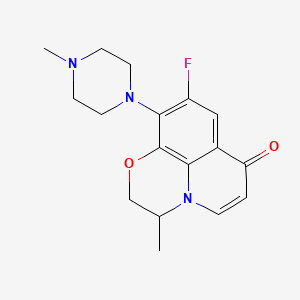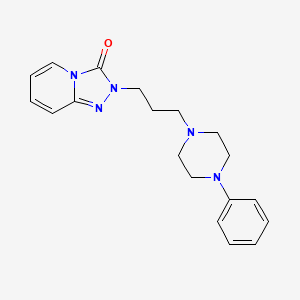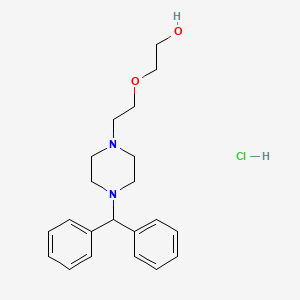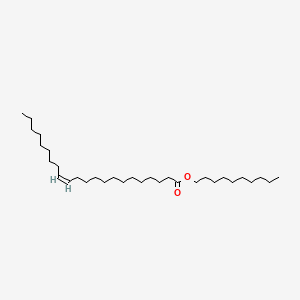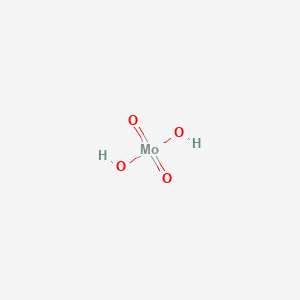
Diammonium dimolybdate
Vue d'ensemble
Description
Diammonium dimolybdate, also known as Ammonium dimolybdate (ADM), is an inorganic compound with the formula (NH4)2Mo2O7 . It is a white, water-soluble solid .
Synthesis Analysis
ADM is an intermediate in the production of molybdenum compounds from its ores . Roasting typical ore produces crude molybdenum (VI) oxides, which can be extracted into aqueous ammonia, affording ammonium molybdate . Heating solutions of ammonium molybdate gives ADM .Molecular Structure Analysis
In terms of its chemical structure, the anion is a polymeric consisting of distorted octahedral Mo centers linked by tetrahedral molybdate centers . When prepared in the absence of water as its tetrabutylammonium salt, dimolybdate adopts the centrosymmetric structure observed for dichromate .Chemical Reactions Analysis
Upon heating, solid ammonium dimolybdate decomposes to molybdenum trioxide: (NH4)2Mo2O7 → 2 MoO3 + 2 NH3 + H2O .Physical And Chemical Properties Analysis
Diammonium dimolybdate is a colorless, monoclinic crystal with a density of 2.276 g/cm3 . It decomposes on heating and is soluble in water (decomposes), and also soluble in acid . It is insoluble in alcohol and liquid ammonia .Applications De Recherche Scientifique
Application
Diammonium dimolybdate, also known as Ammonium dimolybdate (ADM), is used as an intermediate in the production of molybdenum compounds from its ores .
Method of Application
The typical process involves roasting molybdenum ores to produce crude molybdenum(VI) oxides. These oxides can be extracted into aqueous ammonia, affording ammonium molybdate. Heating solutions of ammonium molybdate gives ADM .
Results or Outcomes
Upon heating, solid ammonium dimolybdate decomposes to molybdenum trioxide according to the following reaction :
In terms of its chemical structure, the anion is a polymeric consisting of distorted octahedral Mo centers linked by tetrahedral molybdate centers .
Preparation of Single-Phase Ammonium Dimolybdate
Application
Diammonium dimolybdate is used in the preparation of single-phase ammonium dimolybdate .
Method of Application
A novel method for the preparation of single-phase ammonium dimolybdate with industrial ammonium molybdate was studied. Various influential factors were evaluated in the paper, including reaction temperature, reaction time, initial molybdenum concentration, initial NH3/Mo molar ratio, and stirring speed .
Results or Outcomes
Under the optimum experimental conditions, the crystallization rate of the product is 85.23%. The X-ray diffraction (XRD) analysis and chemical analysis show that the product is single-phase ammonium dimolybdate, and no impurity phases exist. The scanning electronic microscope (SEM) image reveals uniform particle size, good particle dispersion, and no agglomeration between particles .
High-Performance Anode Material for Rechargeable Sodium Ion Battery Applications
Application
While not directly involving Diammonium dimolybdate, a related compound, Disodium dimolybdate, has been studied as a potential high-performance anode material for rechargeable sodium ion battery applications .
Method of Application
The compound Na2Mo2O7 was synthesized by a solid-state reaction route and explored as a possible anode material for sodium ion batteries for the first time . The electrochemical reaction with sodium involves an initial insertion of 0.33 Na/f.u into the lattice followed by a conversion reaction .
Results or Outcomes
The material shows good reversibility and high rate capability. A reversible capacity of ∼200 mAh g−1 is obtained after 50 cycles . The presence of lattice sodium facilitates reversible sodiation/de-sodiation .
Catalyst in Various Reactions
Application
Molybdenum compounds, which can be produced from Diammonium dimolybdate, have applications in various catalytic reactions . For example, they are used in partial oxidation for light alkenes, hydrotreating, hydrodenitrogenation, or hydrodesulfurization .
Method of Application
The specific method of application would depend on the exact reaction being catalyzed. Generally, the molybdenum compound would be added to the reaction mixture to facilitate the desired chemical transformation .
Results or Outcomes
The use of molybdenum compounds as catalysts can improve the efficiency and selectivity of various chemical reactions .
Safety And Hazards
Diammonium dimolybdate is not combustible and can safely be assumed not to be ignitable or auto-flammable . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Orientations Futures
Propriétés
IUPAC Name |
dihydroxy(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAPMBHFAWRUQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Mo](=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MoO4 | |
| Record name | Molybdic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Monohydrate: White solid; Slightly soluble in cold water, more soluble in hot water; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdic(VI) acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8290 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Molybdic acid | |
CAS RN |
7782-91-4, 27546-07-2 | |
| Record name | Molybdic(VI) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium molybdenum oxide ((NH4)2Mo2O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium dimolybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLYBDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96N991J1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



